molecular formula C17H12N4O3S B15032519 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide CAS No. 302949-03-7

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B15032519
CAS No.: 302949-03-7
M. Wt: 352.4 g/mol
InChI Key: HCXBDAANLKLEGW-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a sulfanyl group, and an indole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves multiple steps, typically starting with the preparation of the benzoxazole and indole intermediates. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzoxazole and indole moieties are known to interact with various enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds include other benzoxazole and indole derivatives, such as:

Properties

CAS No.

302949-03-7

Molecular Formula

C17H12N4O3S

Molecular Weight

352.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C17H12N4O3S/c22-14(9-25-17-19-12-7-3-4-8-13(12)24-17)20-21-15-10-5-1-2-6-11(10)18-16(15)23/h1-8,18,23H,9H2

InChI Key

HCXBDAANLKLEGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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